molecular formula C11H15NO4 B13584061 Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate

Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate

Cat. No.: B13584061
M. Wt: 225.24 g/mol
InChI Key: KRATWCYNGUMUOV-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylacetic acid and contains both amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate typically involves the esterification of 2-(4-amino-2,5-dimethoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets in biological systems. The amino and methoxy groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-dimethoxyphenyl)acetate
  • Methyl 2-(4-ethyl-2,5-dimethoxyphenyl)acetate
  • Methyl 2-(4-methoxyphenyl)acetate

Uniqueness

Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate is unique due to the presence of both amino and methoxy groups on the phenyl ring. This combination of functional groups provides it with distinct chemical properties and reactivity compared to other similar compounds. The amino group allows for additional hydrogen bonding and potential interactions with biological targets, while the methoxy groups increase its lipophilicity and stability.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate

InChI

InChI=1S/C11H15NO4/c1-14-9-6-8(12)10(15-2)4-7(9)5-11(13)16-3/h4,6H,5,12H2,1-3H3

InChI Key

KRATWCYNGUMUOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC(=O)OC)OC)N

Origin of Product

United States

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